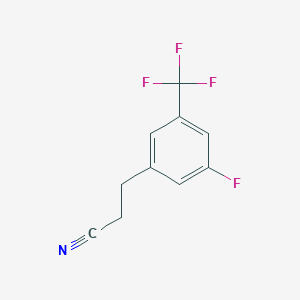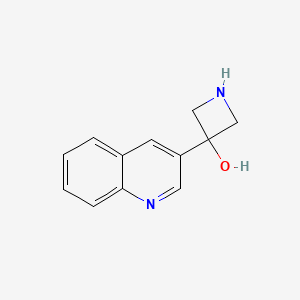
3-(Quinolin-3-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-3-yl)azetidin-3-ol is a compound that features a quinoline ring fused with an azetidine ring, with a hydroxyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-yl)azetidin-3-ol typically involves the construction of the quinoline ring followed by the formation of the azetidine ring. One common method involves the cyclization of a quinoline derivative with an appropriate azetidine precursor under specific reaction conditions. For example, the reaction of 3-quinolinecarboxaldehyde with an azetidine derivative in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Quinolin-3-yl)azetidin-3-one.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Quinolin-3-yl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Quinolin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The quinoline ring is known to intercalate with DNA, while the azetidine ring can form covalent bonds with nucleophilic sites in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(Quinolin-3-yl)azetidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Quinolin-3-yl)azetidine: Lacks the hydroxyl group.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
3-(Quinolin-3-yl)azetidin-3-ol is unique due to the presence of both the quinoline and azetidine rings, along with the hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-quinolin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C12H12N2O/c15-12(7-13-8-12)10-5-9-3-1-2-4-11(9)14-6-10/h1-6,13,15H,7-8H2 |
InChI Key |
OVIQLBPKIRYDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC3=CC=CC=C3N=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


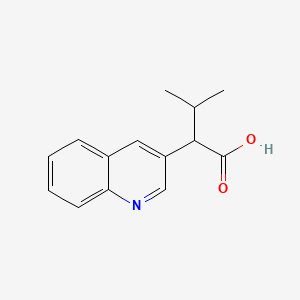
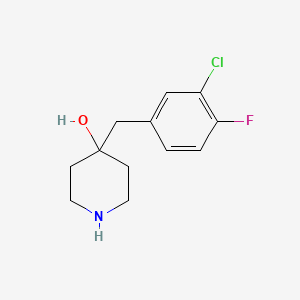
![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)
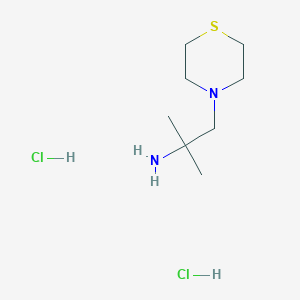
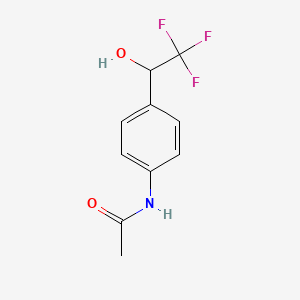
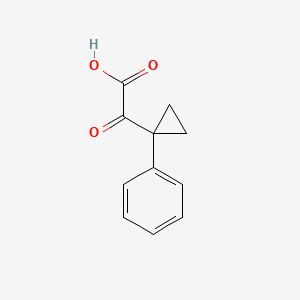
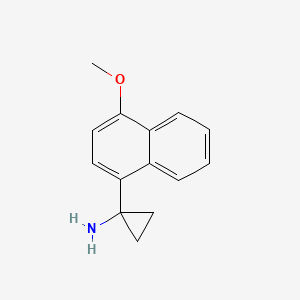
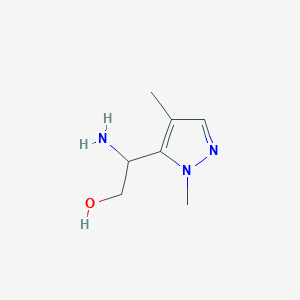
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
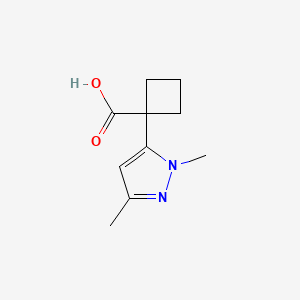
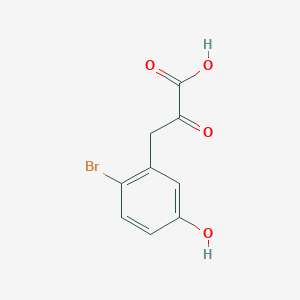
![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)
